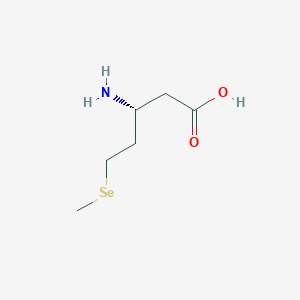
D-|A-Homoselenomethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-|A-Homoselenomethionine: is a selenium-containing amino acid derivative. Selenium is an essential micronutrient for many organisms, including humans, and plays a crucial role in various biological processes. Homoselenomethionine is a homolog of selenomethionine, where the selenium atom replaces the sulfur atom in methionine. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-|A-Homoselenomethionine typically involves the following steps:
Starting Materials: The synthesis begins with L-methionine and dimethyl carbonate.
Cyclization: L-methionine undergoes cyclization with dimethyl carbonate to form L-α-amino-γ-butyrolactone.
Hydrobromic Acid Reaction: The L-α-amino-γ-butyrolactone is then reacted with hydrobromic acid to obtain L-α-amino-γ-butyrolactone hydrobromate.
Selenium Incorporation: Selenium is introduced into the molecule through a reaction with sodium diselenide, which is generated from selenium and hydrazine hydrate.
Final Product Formation: The L-α-amino-γ-butyrolactone hydrobromate reacts with sodium methyl-hydroselenide to form L-selenomethionine sodium salt, which is then converted to the target compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-|A-Homoselenomethionine undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The selenium atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives of this compound .
Scientific Research Applications
D-|A-Homoselenomethionine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of selenium-containing compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its role in selenium metabolism and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a dietary supplement and its role in preventing selenium deficiency-related diseases.
Mechanism of Action
The mechanism of action of D-|A-Homoselenomethionine involves its incorporation into proteins, replacing methionine residues. This incorporation can alter the protein’s structure and function, potentially enhancing its antioxidant properties. The compound also plays a role in the formation and recycling of glutathione, a crucial antioxidant in the body. By depleting reactive oxygen species (ROS), this compound helps protect cells from oxidative damage .
Comparison with Similar Compounds
Selenomethionine: A selenium analog of methionine, widely studied for its antioxidant properties.
Methionine: The sulfur analog of selenomethionine, essential for protein synthesis and various metabolic processes.
Uniqueness: D-|A-Homoselenomethionine is unique due to its specific incorporation of selenium in place of sulfur, which can lead to different biological activities and potential therapeutic applications. Its ability to act as an antioxidant and its role in selenium metabolism make it a compound of significant interest in both research and industry .
Properties
Molecular Formula |
C6H13NO2Se |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(3R)-3-amino-5-methylselanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2Se/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
VVAPFFYTRIIOPT-YFKPBYRVSA-N |
Isomeric SMILES |
C[Se]CC[C@@H](CC(=O)O)N |
Canonical SMILES |
C[Se]CCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


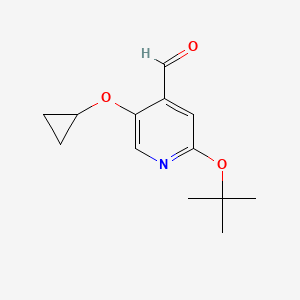
![2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide](/img/structure/B14806107.png)
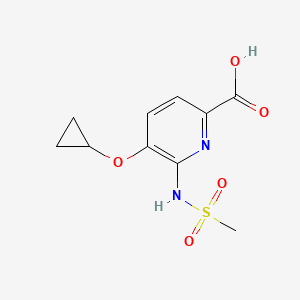
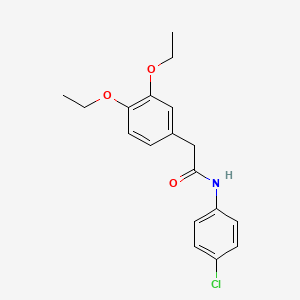

![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14806125.png)
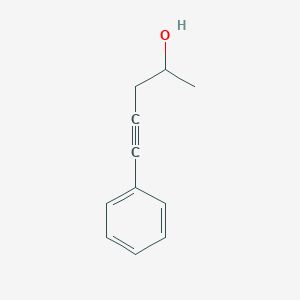
![2-(4-nitrophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14806131.png)
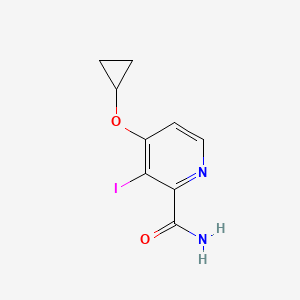
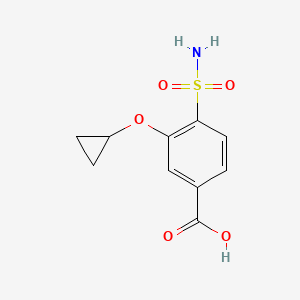
methanone](/img/structure/B14806155.png)

![7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B14806172.png)
![zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14806180.png)
